Hydroxyethyl methacrylate-ethyl methacrylate
Overview
Description
Hydroxyethyl methacrylate-ethyl methacrylate is a compound that combines two monomers: hydroxyethyl methacrylate and ethyl methacrylate. Hydroxyethyl methacrylate is known for its hydrophilic properties and is widely used in the production of hydrogels, contact lenses, and other biomedical applications. Ethyl methacrylate, on the other hand, is a hydrophobic monomer commonly used in the production of acrylic resins and coatings. The combination of these two monomers results in a versatile compound with unique properties suitable for various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyethyl methacrylate can be synthesized through the reaction of methacrylic acid with ethylene oxide or by esterification of methacrylic acid with a large excess of ethylene glycol . Ethyl methacrylate is typically produced by the esterification of methacrylic acid with ethanol. The reaction conditions for these processes usually involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, hydroxyethyl methacrylate is produced through a continuous process involving the reaction of methacrylic acid with ethylene oxide in the presence of a catalyst. Ethyl methacrylate is produced through a similar continuous esterification process using methacrylic acid and ethanol. Both processes require precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve optimal production efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: Hydroxyethyl methacrylate-ethyl methacrylate undergoes various chemical reactions, including polymerization, esterification, and crosslinking. The compound can participate in free radical polymerization, resulting in the formation of copolymers with unique properties. It can also undergo esterification reactions with carboxylic acids to form esters with different functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include free radical initiators such as azobis(isobutyronitrile) and catalysts like N,N’-dicyclohexylcarbodiimide. Reaction conditions typically involve controlled temperatures ranging from 60°C to 70°C for polymerization and esterification reactions .
Major Products: The major products formed from the reactions of this compound include copolymers with enhanced hydrophilic or hydrophobic properties, depending on the ratio of the monomers used. These copolymers find applications in various fields, including biomedical devices, coatings, and adhesives .
Scientific Research Applications
Hydroxyethyl methacrylate-ethyl methacrylate has a wide range of scientific research applications. In chemistry, it is used as a monomer for the synthesis of copolymers with tailored properties. In biology, it is employed in the development of hydrogels for tissue engineering and drug delivery systems. In medicine, it is used in the production of contact lenses, dental materials, and wound dressings. In industry, it is utilized in the formulation of coatings, adhesives, and UV-curable inks .
Mechanism of Action
The mechanism of action of hydroxyethyl methacrylate-ethyl methacrylate involves its ability to undergo polymerization and form crosslinked networks. The hydroxyethyl methacrylate component provides hydrophilic properties, allowing the compound to absorb water and swell, while the ethyl methacrylate component contributes to the hydrophobicity and mechanical strength of the resulting polymer. These properties make the compound suitable for applications requiring both flexibility and durability .
Comparison with Similar Compounds
Hydroxyethyl methacrylate-ethyl methacrylate can be compared with other similar compounds such as hydroxypropyl methacrylate, ethylene glycol dimethacrylate, and methyl methacrylate. Hydroxypropyl methacrylate shares similar hydrophilic properties with hydroxyethyl methacrylate but has a different molecular structure, resulting in slightly different physical properties. Ethylene glycol dimethacrylate is a common crosslinking agent used in polymerization reactions, providing enhanced mechanical strength to the resulting polymers. Methyl methacrylate is a widely used monomer in the production of acrylic resins and has higher hydrophobicity compared to hydroxyethyl methacrylate .
Conclusion
This compound is a versatile compound with unique properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and form copolymers with tailored properties makes it a valuable material for scientific research and industrial production.
Properties
IUPAC Name |
ethyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.C6H10O2/c1-5(2)6(8)9-4-3-7;1-4-8-6(7)5(2)3/h7H,1,3-4H2,2H3;2,4H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDZNWKMCVFFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26335-61-5 | |
Record name | 2-Propenoic acid, 2-methyl-, ethyl ester, polymer with 2-hydroxyethyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26335-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70180949 | |
Record name | Hydroxyethyl methacrylate-ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26335-61-5 | |
Record name | Hydroxyethyl methacrylate-ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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